3-(3-Bromo-4-fluorophenoxy)-2,2-dimethylpropanoic acid
Description
This compound belongs to the class of halogenated 2,2-dimethylpropanoic acids, characterized by a branched carboxylic acid core with aryl substituents. Such compounds are critical intermediates in pharmaceutical and agrochemical synthesis due to their ability to modulate electronic and steric properties . The bromo and fluoro substituents on the phenoxy group likely enhance metabolic stability and influence binding interactions in biological systems, though specific data for this compound require extrapolation from similar structures.
Properties
IUPAC Name |
3-(3-bromo-4-fluorophenoxy)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-11(2,10(14)15)6-16-7-3-4-9(13)8(12)5-7/h3-5H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMUHMZTBJFAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC(=C(C=C1)F)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenoxy)-2,2-dimethylpropanoic acid typically involves the reaction of 3-bromo-4-fluorophenol with 2,2-dimethylpropanoic acid derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorophenoxy)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-(3-Bromo-4-fluorophenoxy)-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their properties are summarized below:
Electronic and Steric Influences
- Halogen Effects: Bromine (electron-withdrawing) and fluorine (polar hydrophobic) substituents impact electronic density and metabolic stability. For example, 3-(3-chlorophenyl)-2,2-dimethylpropanoic acid achieves higher synthesis yields (75%) compared to biphenyl analogs (46%), likely due to chlorine’s balance of electronic and steric effects .
- Substituent Position: Ortho-substituted fluorinated analogs (e.g., 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid) may exhibit altered solubility and binding compared to para-substituted derivatives, though direct comparisons are absent in the evidence .
- Steric Bulk : Bulky groups like adamantane reduce catalytic efficiency in cross-coupling reactions, whereas methyl or ethyl groups maintain reactivity .
Crystallography and Intermolecular Interactions
- The dihedral angle between the carboxyl group and aromatic ring (78.4° in 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid) influences molecular packing and hydrogen-bonding patterns, critical for solid-state stability .
Biological Activity
3-(3-Bromo-4-fluorophenoxy)-2,2-dimethylpropanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromo and fluorine substitution on a phenoxy group attached to a dimethylpropanoic acid backbone. The presence of halogens can significantly influence the compound's reactivity and biological interactions.
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets, such as enzymes and receptors. The halogen atoms enhance binding affinity and selectivity, potentially affecting various metabolic pathways and signal transduction processes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : There is emerging evidence supporting its efficacy against certain bacterial strains.
Case Studies and Research Findings
- Antitumor Effects :
- Enzyme Interaction :
- Antimicrobial Activity :
Data Table: Biological Activities of Related Compounds
| Compound | Antitumor Activity | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 3-(4-Fluorophenoxy)-2,2-dimethylpropanoic acid | High | Yes | Moderate |
| 3-(3-Chlorophenoxy)-2,2-dimethylpropanoic acid | Low | No | Low |
Synthesis and Research Applications
The synthesis of this compound typically involves the reaction of 3-bromo-4-fluorophenol with dimethylpropanoic acid derivatives. This compound serves as a versatile building block in the synthesis of pharmaceuticals and specialty chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
